![molecular formula C13H17NO2 B2927030 (E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine CAS No. 478262-54-3](/img/structure/B2927030.png)

(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

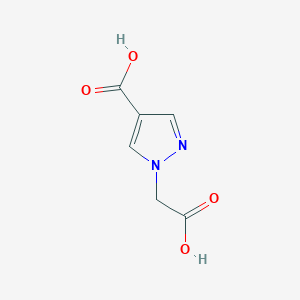

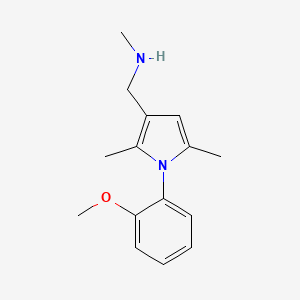

The compound “(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine” appears to contain a cyclopropyl group, a methoxyphenyl group, and an ethylidene group . The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds, also known as a benzene ring) with a methoxy group (-OCH3) attached. The ethylidene group is a carbene consisting of two hydrogen atoms and a carbon atom with two free electrons.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the nitrogen atom. The exact structure would depend on the specific reactions used in its synthesis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyclopropyl, methoxyphenyl, and ethylidene groups. The cyclopropyl group is known for its ring strain and reactivity, while the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications

Cyclization and Derivative Synthesis

Cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in concentrated sulfuric acid affords various derivatives, including 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid and 3,5,6,7,8,8a-hexahydro-3-oxospiro-[1H-2-benzopyran-1,1′-cyclohexane]-4-carbonitrile, employed in synthesizing octahydrophenanthrene derivatives (Wilamowski et al., 1995).

Nonpeptide Antagonist Synthesis

CP-96,345 [(2S, 3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)-methyl]-1-azabicyclo[2.2.2]octan-3-amine] is synthesized as a potent nonpeptide antagonist of the substance P (NK1) receptor, highlighting the synthesis of targeted therapeutic agents (Snider et al., 1991).

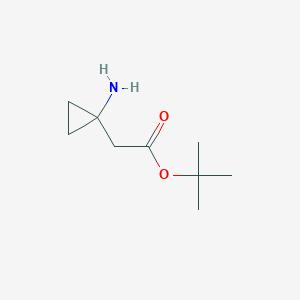

Chemoenzymatic Synthesis Routes

(S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for synthesizing corticotropin-releasing factor-1(CRF-1) receptor antagonists, showcases the application of chemoenzymatic synthesis routes for producing specific chiral intermediates (Parker et al., 2012).

Photoinitiators for Polymerization

Bis(4-methoxybenzoyl)diethylgermane (BMDG) is utilized as a highly efficient photoinitiator for the polymerization of vinylcyclopropanes, indicating its role in advanced material synthesis and applications in dental composites with low polymerization shrinkage (Catel et al., 2016).

Safety in Ethoxylation Reactions

Ethylene Oxide (EO) reactivity and safety in ethoxylation processes, as discussed by Gustin (2001), reveal considerations in chemical reactions and product formulations involving ethoxy groups, which could be relevant to the handling and synthesis of ethoxy-containing compounds (Gustin, 2001).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-N-methoxy-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(14-16-3)12-8-13(12)10-4-6-11(15-2)7-5-10/h4-7,12-13H,8H2,1-3H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVMJMWHTPGUEA-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1CC1C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C1CC1C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2926951.png)

![N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2926952.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2926955.png)

![4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid](/img/structure/B2926960.png)

![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)

![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)